molecular formula C30H20N2O4 B11563242 1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11563242
M. Wt: 472.5 g/mol
InChI Key: DFFOIIYWQHWJFI-QGOAFFKASA-N
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Description

1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method involves the Claisen-Schmidt condensation reaction, which is used to form the core structure of the compound. This reaction is carried out under basic or neutral conditions, often using catalysts such as sodium hydroxide or potassium hydroxide .

Another approach involves the use of a cascade HDDA (hexadehydro-Diels-Alder) reaction, followed by intermolecular cycloaddition and oxidation steps . This method allows for the formation of highly substituted tricyclic isoindole-1,3-diones, which are key intermediates in the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
  • N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
  • 2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

Uniqueness

1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C30H20N2O4

Molecular Weight

472.5 g/mol

IUPAC Name

1,3-dioxo-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-phenylisoindole-5-carboxamide

InChI

InChI=1S/C30H20N2O4/c33-27(21-7-3-1-4-8-21)18-13-20-11-15-23(16-12-20)31-28(34)22-14-17-25-26(19-22)30(36)32(29(25)35)24-9-5-2-6-10-24/h1-19H,(H,31,34)/b18-13+

InChI Key

DFFOIIYWQHWJFI-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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